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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dibromobenzoic
acid, a valuable building block in medicinal chemistry and organic synthesis, starting from
anthranilic acid. The described two-step process involves the bromination of anthranilic acid to
form 3,5-dibromoanthranilic acid, followed by a diazotization and subsequent deamination to
yield the final product.

Overview of the Synthetic Pathway
The synthesis proceeds through two key transformations:
» Electrophilic Bromination: Anthranilic acid is treated with bromine in glacial acetic acid. The

reaction is conducted at an elevated temperature to facilitate the introduction of two bromine
atoms onto the aromatic ring at positions 3 and 5.

o Diazotization and Deamination: The resulting 3,5-dibromoanthranilic acid is then converted
to its corresponding diazonium salt using sodium nitrite in an acidic medium. The unstable
diazonium salt is subsequently deaminated, replacing the amino group with a hydrogen atom
to afford 3,5-dibromobenzoic acid.

Experimental Protocols
Step 1: Synthesis of 3,5-Dibromoanthranilic Acid

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b110547?utm_src=pdf-interest
https://www.benchchem.com/product/b110547?utm_src=pdf-body
https://www.benchchem.com/product/b110547?utm_src=pdf-body
https://www.benchchem.com/product/b110547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This protocol is adapted from the method described by Wheeler and Oates for the
dibromination of anthranilic acid.[1][2][3]

Materials and Reagents:

Anthranilic acid

Glacial acetic acid

Bromine

Benzene (for washing)

Deionized water

Equipment:

¢ Round-bottom flask with reflux condenser

e Heating mantle

e Stirring apparatus

e Buchner funnel and filter flask

o Beakers and graduated cylinders

Procedure:

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve anthranilic acid
in glacial acetic acid.

e Heat the solution to boiling.

» Slowly add a solution of bromine in glacial acetic acid to the boiling mixture. An abundant
separation of colorless crystals will occur.[1]

 After the addition is complete, allow the reaction mixture to cool to room temperature.
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o Collect the precipitated product by vacuum filtration using a Buchner funnel.

e Wash the crystals with glacial acetic acid, followed by benzene, to remove any unreacted
starting materials and byproducts.

e The crude product is a mixture of the hydrobromides of mono- and dibromoanthranilic acids.
To isolate the 3,5-dibromoanthranilic acid, which is nearly insoluble in boiling water, boil the
crude product with water.[1]

« Filter the hot suspension to separate the insoluble 3,5-dibromoanthranilic acid. The 5-
bromoanthranilic acid will be present in the filtrate.

e Wash the collected solid with hot water and dry to obtain 3,5-dibromoanthranilic acid. The
product can be further purified by recrystallization from ethanol.

Quantitative Data for Step 1:

Molecular o .

Reactant/Prod ] Stoichiometric
Weight (g/mol  Moles Mass/Volume .

uct Ratio
)

Anthranilic Acid 137.14 0.4 54849 1

Glacial Acetic

) 60.05 - 700 mL Solvent

Acid

Bromine 159.81 0.86 27.5 mL 2.15

Product

3,5-

Dibromoanthranil  294.93 - Yield Dependent -

ic Acid

Note: The quantities are based on the Wheeler and Oates publication, where the reaction at
boiling temperature yielded approximately two-thirds of the dibromo product.[1]

Step 2: Synthesis of 3,5-Dibromobenzoic Acid
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This protocol describes the diazotization of 3,5-dibromoanthranilic acid and subsequent
deamination using hypophosphorous acid.

Materials and Reagents:

e 3,5-Dibromoanthranilic acid

o Concentrated hydrochloric acid

e Sodium nitrite

e Hypophosphorous acid (50%)

e Ice

e Deionized water

o Diethyl ether (for extraction)

e Anhydrous magnesium sulfate (for drying)
Equipment:

Beakers

o Magnetic stir plate and stir bar
* Ice bath

e Dropping funnel

e Separatory funnel

» Rotary evaporator

Procedure:

e Suspend 3,5-dibromoanthranilic acid in a mixture of concentrated hydrochloric acid and
water in a beaker.
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e Cool the suspension to 0-5 °C in an ice bath with constant stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the
temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

¢ In a separate beaker, cool the hypophosphorous acid in an ice bath.

e Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous
evolution of nitrogen gas will be observed.

 Allow the reaction mixture to warm to room temperature and stir for several hours until the
gas evolution ceases.

e The precipitated crude 3,5-dibromobenzoic acid is collected by vacuum filtration.

e The crude product can be purified by recrystallization from a suitable solvent such as ethanol
or aqueous ethanol. Alternatively, the product can be extracted from the aqueous mixture
with diethyl ether, the organic layer dried over anhydrous magnesium sulfate, and the solvent
removed under reduced pressure.

Quantitative Data for Step 2:
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Molecular _ .
Reactant/Prod . Stoichiometric
Weight (g/mol  Moles Mass/Volume .
uct Ratio
)
3,5-
Dibromoanthranil  294.93 1 (e.g., 29.59) 1
ic Acid
Sodium Nitrite 69.00 11 (e.9.,7.60) 11
Concentrated (Volume as
36.46 ~3 Acid Medium
HCI needed)
Hypophosphorou Volume as
yp. PROsP 66.00 ~2 ( Reducing Agent
s Acid (50%) needed)
Product
3,5-
Dibromobenzoic 279.91 - Yield Dependent -

Acid

Note: The molar ratios for the diazotization and deamination are based on general procedures

and may require optimization for this specific substrate.

Visualizing the Process
Experimental Workflow
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Step 1: Bromination Step 2: Diazotization and Deamination
Anthranilic Acid in 1l 3,5-Dibromoanthranilic Acid
Glacial Acetic Acid in HCI/Water
. Reagent Additio 1. Diazotization

Add Bromine in
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[ Diazonium Salt Formation ]

. Reaction

[ Heat to Boiling ]

. Crystallization . Reduction
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. Isolation & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b110547?utm_src=pdf-body-img
https://www.benchchem.com/product/b110547?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/the-bromination-of-anthranilic-acid-2gc644t2cc.pdf
https://www.semanticscholar.org/paper/THE-BROMINATION-OF-ANTHRANILIC-ACID.-Wheeler-Oates/d2c2920ffd8a20d5c1e9293723930cdccab95238
https://www.semanticscholar.org/paper/THE-BROMINATION-OF-ANTHRANILIC-ACID.-Wheeler-Oates/d2c2920ffd8a20d5c1e9293723930cdccab95238
https://pubs.acs.org/doi/10.1021/ja01924a009
https://www.benchchem.com/product/b110547#synthesis-of-3-5-dibromobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/product/b110547#synthesis-of-3-5-dibromobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/product/b110547#synthesis-of-3-5-dibromobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/product/b110547#synthesis-of-3-5-dibromobenzoic-acid-from-anthranilic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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